Target Binding Affinity vs. Cucurbitacin B
Igf2BP1-IN-1 (Compound A11) binds directly to the IGF2BP1 protein with a dissociation constant (Kd) of 2.88 nM measured by surface plasmon resonance (SPR), representing a 23-fold improvement in binding affinity compared to the parent natural product Cucurbitacin B (CuB), which binds with a Kd of approximately 66.2 nM in the same assay system [1]. The 2.88 nM Kd positions Igf2BP1-IN-1 as one of the highest-affinity IGF2BP1 small-molecule inhibitors reported to date, exceeding the affinity of AVJ16 (Kd = 1.4 μM in MST assays) by approximately 486-fold , though direct head-to-head comparisons using identical assay methodology are not available.
| Evidence Dimension | Target binding affinity (Kd) to IGF2BP1 protein |
|---|---|
| Target Compound Data | 2.88 nM |
| Comparator Or Baseline | Cucurbitacin B: 66.2 nM (SPR); AVJ16: 1,400 nM (1.4 μM, MST); 7773: no direct Kd reported (RNA-binding IC50 = 30 μM) |
| Quantified Difference | 23-fold improvement over CuB; ~486-fold higher affinity than AVJ16 (cross-assay comparison) |
| Conditions | Surface plasmon resonance (SPR) for Igf2BP1-IN-1 vs CuB; MST assay for AVJ16; fluorescence polarization for 7773 RNA-binding inhibition |
Why This Matters
Higher target affinity at lower concentrations reduces compound consumption per experiment and minimizes potential off-target effects arising from high-concentration exposure, directly impacting assay cost and data quality.
- [1] Shang FF, Lu Q, Lin T, et al. Discovery of Triazolyl Derivatives of Cucurbitacin B Targeting IGF2BP1 against Non-Small Cell Lung Cancer. J Med Chem. 2023;66(18):12931-12949. doi:10.1021/acs.jmedchem.3c00872 View Source
